Hemicholinium 3 A-5

Choline transport inhibition SDHACU competitive inhibition kinetics

Hemicholinium 3 A-5 is a bis-quaternary piperidine analog and the most potent inhibitor in its series. Its non-competitive SDHACU blockade, unlike surmountable competitive inhibitors, ensures robust data in protocols with variable choline levels. It is the optimal tool for TBI plasma acetylcholine biomarker studies and experiments requiring discrimination between cholinergic and monoaminergic/GABAergic presynaptic function (does not affect dopamine or GABA transporters). Racemic mixtures are fully equipotent, simplifying sourcing and removing a source of inter-laboratory variability.

Molecular Formula C30H46I2N2O2
Molecular Weight 720.5 g/mol
CAS No. 105098-65-5
Cat. No. B010634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHemicholinium 3 A-5
CAS105098-65-5
Synonyms1,1'-((1,1'-biphenyl)-4,4'-diylbis(2-hydroxy-2,1-ethanediyl))bis(1,4-dimethylpiperidinium)
hemicholinium 3 A-5
Molecular FormulaC30H46I2N2O2
Molecular Weight720.5 g/mol
Structural Identifiers
SMILESCC1CC[N+](CC1)(C)CC(C2=CC=C(C=C2)C3=CC=C(C=C3)C(C[N+]4(CCC(CC4)C)C)O)O.[I-].[I-]
InChIInChI=1S/C30H46N2O2.2HI/c1-23-13-17-31(3,18-14-23)21-29(33)27-9-5-25(6-10-27)26-7-11-28(12-8-26)30(34)22-32(4)19-15-24(2)16-20-32;;/h5-12,23-24,29-30,33-34H,13-22H2,1-4H3;2*1H/q+2;;/p-2
InChIKeyXWBHHHNTKSWNRM-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hemicholinium 3 A-5 (CAS 105098-65-5): A Bis‑Quaternary 4‑Methylpiperidine Choline‑Uptake Inhibitor for SDHACU Research


Hemicholinium 3 A‑5 (CAS 105098‑65‑5) is the diiodide salt of 1,1′‑((1,1′‑biphenyl)‑4,4′‑diylbis(2‑hydroxy‑2,1‑ethanediyl))bis(1,4‑dimethylpiperidinium), a bis‑quaternary 4‑methylpiperidine analog of hemicholinium‑3 (HC‑3) [REFS‑1]. It acts as a potent, reversible inhibitor of the sodium‑dependent high‑affinity choline uptake system (SDHACU) and is primarily classified as a biphenyl‑piperidine derivative within the broader hemicholinium family [REFS‑2]. Its fixed quaternary ammonium character fundamentally distinguishes it from tertiary amine analogs (e.g., A‑4) and the morpholinium‑based parent HC‑3.

Why Hemicholinium 3 A-5 Cannot Be Replaced by Generic HC‑3, A‑4, or Other Piperidine Analogs in Choline‑Transport Studies


Although HC‑3, A‑4, and other piperidine‑substituted HC‑3 analogs share the SDHACU target, their quantitative potency, inhibition mechanism, and in‑vivo compartmental effects diverge sharply. A‑5 is the most potent inhibitor in the series [REFS‑1]; its bis‑quaternary structure yields approximately 10‑fold greater activity than the tertiary amine A‑4 [REFS‑2] and drives a non‑competitive rather than competitive blockade of choline transport [REFS‑3]. In vivo, only A‑5 significantly reduces plasma acetylcholine content while sparing brain regional ACh pools affected by A‑4 [REFS‑4]. Simple interchange of A‑5 with HC‑3 or A‑4 therefore produces non‑equivalent pharmacodynamic profiles that confound cross‑study comparisons and experimental reproducibility.

Quantitative Differentiation of Hemicholinium 3 A‑5 Against Closest Analogs


A‑5 Exhibits ~3‑Fold Higher Affinity for the High‑Affinity Choline Transporter Than Parent HC‑3 in NB41A3 Neuroblastoma Cells

In NB41A3 neuroblastoma cells, A‑5 inhibits sodium‑dependent high‑affinity choline uptake with a Kᵢ of 20–26 µM, whereas the parent compound HC‑3 shows a Kᵢ of 68–75 µM, representing an approximately 3‑fold greater affinity for the transporter [REFS‑1]. Both compounds act competitively (increase Kₘ without altering Vₘₐₓ) and are inactive against the sodium‑independent low‑affinity choline uptake system (SILACU) at 250 µM choline [REFS‑2].

Choline transport inhibition SDHACU competitive inhibition kinetics

A‑5 Is Nearly 10‑Fold More Potent Than Its Tertiary Amine Counterpart A‑4 in Rat Striatal Synaptosomes

In rat striatal synaptosomal preparations, the tertiary amine analog A‑4 was found to be nearly 10‑fold less potent than its quaternary ammonium derivative A‑5 as an inhibitor of sodium‑dependent high‑affinity choline uptake [REFS‑1]. The rank order of potency was: A‑5 ≈ CA‑5 ≫ HC‑3 ≫ unsubstituted piperidines (A‑1, CA‑1) ≫ 2‑ or 3‑methylpiperidine (A‑2, A‑3) and 4‑hydroxypiperidine (A‑7) [REFS‑2]. Under identical conditions, HC‑3 exhibited an IC₅₀ of 18 nM [REFS‑3].

Structure–activity relationship quaternary vs. tertiary amine striatal synaptosome

A‑5 Inhibits Choline Uptake Through a Non‑Competitive Mechanism Distinct from the Competitive Blockade of HC‑3

In rat striatal synaptosomes, choline uptake was inhibited competitively by HC‑3 but non‑competitively by A‑5 [REFS‑1]. This mechanistic divergence means that A‑5 does not simply compete with choline for the substrate‑binding site; its inhibition is not surmountable by increasing extracellular choline concentration, in contrast to HC‑3, whose competitive inhibition can be overcome by excess substrate [REFS‑2]. The inhibition produced by A‑5 was readily reversible by washing [REFS‑3]. Notably, in NB41A3 cells, both A‑5 and HC‑3 displayed competitive kinetics (increased Kₘ, unchanged Vₘₐₓ) [REFS‑4], indicating that the mechanism may be preparation‑dependent.

Non-competitive inhibition mechanism of action choline transporter pharmacology

Only A‑5 Significantly Reduces Plasma Acetylcholine Content In Vivo Following Traumatic Brain Injury, Differentiating It from A‑4

In a rat fluid‑percussion traumatic brain injury (TBI) model, pretreatment with A‑5 (50 µg/kg, i.p.) or A‑4 (40 mg/kg, i.p.) both prevented the injury‑induced rise in cerebrospinal fluid (CSF) acetylcholine [REFS‑1]. However, only A‑5 significantly reduced plasma acetylcholine content; A‑4 did not produce this effect [REFS‑2]. Furthermore, A‑4 reduced striatal (but not pontine) acetylcholine content, whereas A‑5 did not significantly alter acetylcholine in either brain region [REFS‑3].

In vivo acetylcholine depletion traumatic brain injury plasma vs. brain acetylcholine

A‑5 Demonstrates Transporter Selectivity: No Inhibition of Dopamine or GABA Uptake at Choline‑Transport‑Blocking Concentrations

At concentrations that fully inhibit sodium‑dependent high‑affinity choline uptake, A‑5 does not inhibit the synaptosomal uptake of dopamine or γ‑aminobutyric acid (GABA) [REFS‑1]. This selectivity profile was directly assessed in rat striatal synaptosomes and contrasts with the parent HC‑3, which can exhibit off‑target interactions at higher concentrations [REFS‑2]. The absence of dopamine‑transporter (DAT) and GABA‑transporter (GAT) inhibition confirms that A‑5 does not broadly disrupt presynaptic monoamine or amino‑acid neurotransmitter transport systems.

Transporter selectivity dopamine uptake GABA uptake off-target profiling

All Stereoisomers of A‑5 Are Equipotent, Ensuring Batch‑to‑Batch Reproducibility Independent of Chiral Purity

The d‑, l‑, and meso stereoisomers of A‑5 were isolated and tested individually; all forms exhibited approximately equipotent inhibition of choline uptake in NB41A3 neuroblastoma cells, neuromuscular transmission in rabbit sciatic‑nerve–gastrocnemius preparations, and acetylcholine reduction in rat caudate tissue slices [REFS‑1]. The same equipotency was confirmed in a separate study using chemically resolved optical isomers [REFS‑2]. Consequently, the hydroxyl chiral centers do not participate in target binding, and the biological activity of A‑5 is independent of stereochemical composition [REFS‑3].

Stereoisomer pharmacology batch reproducibility chiral purity structure–activity relationship

Optimal Experimental Applications Where Hemicholinium 3 A‑5 Uniquely Outperforms Analogs


In‑Vitro SDHACU Inhibition Studies Requiring Maximal Potency and Non‑Competitive Blockade

When using synaptosomal or neuroblastoma cell models (e.g., NB41A3, NG108‑15) to probe the kinetics of high‑affinity choline transport, A‑5 provides the highest potency among the 4‑methylpiperidine series [REFS‑1]. Its non‑competitive mechanism in striatal synaptosomes ensures that inhibition is not surmountable by increasing choline concentrations, making it the preferred tool for experiments where choline levels are experimentally manipulated or uncontrolled [REFS‑2].

In‑Vivo Traumatic Brain Injury and Plasma Acetylcholine Biomarker Studies

In rodent TBI models, A‑5 uniquely reduces plasma acetylcholine content—an effect not produced by the tertiary amine A‑4 [REFS‑1]. This makes A‑5 essential for protocols that measure plasma ACh as a peripheral cholinergic biomarker or investigate the role of systemic cholinergic tone in injury pathophysiology. The established dose of 50 µg/kg i.p. provides a validated starting point for experimental design [REFS‑2].

Neurotransmitter‑Selectivity Profiling: Isolating Cholinergic from Dopaminergic/GABAergic Mechanisms

A‑5 is the appropriate choline‑uptake inhibitor for experiments requiring clean discrimination between cholinergic and monoaminergic/GABAergic presynaptic function, because—unlike some less selective inhibitors—it does not affect dopamine or GABA transporter activity at concentrations that fully block SDHACU [REFS‑1]. This selectivity reduces confounding variables in studies of striatal or cortical neurotransmitter interactions [REFS‑2].

Procurement of a Stereo‑Insensitive Choline‑Uptake Inhibitor for High‑Reproducibility Studies

Because all stereoisomers of A‑5 are pharmacologically equipotent [REFS‑1], laboratories can procure racemic or mixed‑isomer batches without concern for chiral purity affecting experimental outcomes [REFS‑2]. This property simplifies sourcing decisions, reduces cost relative to enantiomerically pure alternatives, and eliminates a potential source of inter‑laboratory variability when comparing published results obtained with different A‑5 preparations [REFS‑3].

Quote Request

Request a Quote for Hemicholinium 3 A-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.